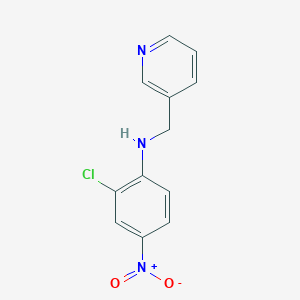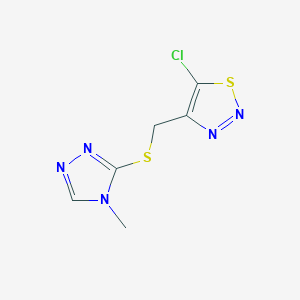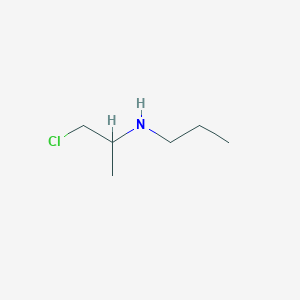
(1-Chloropropan-2-yl)(propyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloropropan-2-yl)(propyl)amine is an organic compound with the molecular formula C6H14ClN It is a member of the amine family, characterized by the presence of a chlorine atom attached to the second carbon of a propyl group, which is further connected to a propylamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropropan-2-yl)(propyl)amine typically involves the reaction of propylamine with 1-chloropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through distillation or extraction techniques.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (1-Chloropropan-2-yl)(propyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as propylamine derivatives or nitriles are formed.
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
科学研究应用
(1-Chloropropan-2-yl)(propyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Chloropropan-2-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
相似化合物的比较
1-Chloro-N,N-dimethylpropan-2-amine: Similar structure but with dimethyl groups instead of propyl.
1-Chloropropan-2-ylamine: Lacks the additional propyl group.
Propylamine: Lacks the chlorine atom and the additional propyl group.
This comprehensive overview highlights the significance of (1-Chloropropan-2-yl)(propyl)amine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
分子式 |
C6H14ClN |
|---|---|
分子量 |
135.63 g/mol |
IUPAC 名称 |
1-chloro-N-propylpropan-2-amine |
InChI |
InChI=1S/C6H14ClN/c1-3-4-8-6(2)5-7/h6,8H,3-5H2,1-2H3 |
InChI 键 |
QXEISNDQTZSAAZ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
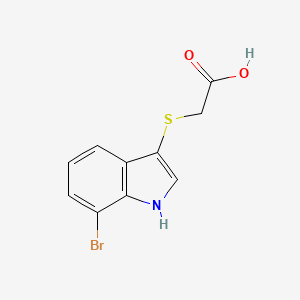
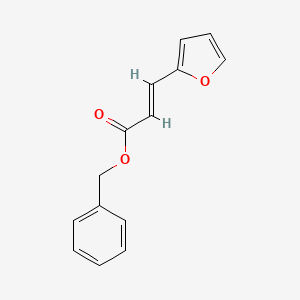


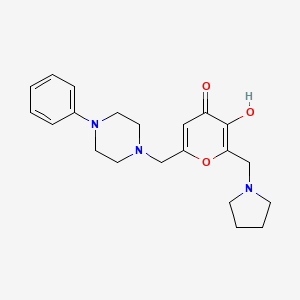

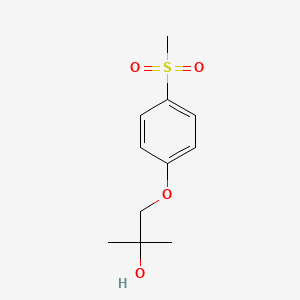
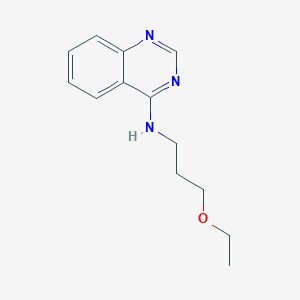

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
